But-3-yn-2-amine hydrochloride
Overview
Description
But-3-yn-2-amine hydrochloride: is a chemical compound with the molecular formula C₄H₈ClN and a molecular weight of 105.57 g/mol . It is a hydrochloride salt of but-3-yn-2-amine, characterized by the presence of an alkyne group and an amine group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From But-3-yn-2-ol: One common method involves the conversion of but-3-yn-2-ol to but-3-yn-2-amine, followed by treatment with hydrochloric acid to obtain but-3-yn-2-amine hydrochloride.
From Propargyl Alcohol: Another method involves the reaction of propargyl alcohol with ammonia, followed by hydrochloric acid treatment to yield this compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-3-yn-2-amine hydrochloride can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form saturated amines.
Substitution: The compound can participate in substitution reactions, where the alkyne group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and catalysts can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized amines and other oxidized derivatives.
Reduction: Saturated amines.
Substitution: Substituted alkynes and amines.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development .
Industry:
Mechanism of Action
The mechanism of action of but-3-yn-2-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The alkyne group can participate in reactions that modify the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
But-2-yn-1-amine hydrochloride: Similar structure but with the amine group at a different position.
Propargylamine hydrochloride: Contains a similar alkyne group but with different substitution patterns.
Uniqueness: But-3-yn-2-amine hydrochloride is unique due to its specific positioning of the amine and alkyne groups, which confer distinct reactivity and properties compared to similar compounds. This makes it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
but-3-yn-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-3-4(2)5;/h1,4H,5H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJBFJIMQKWSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505072 | |
Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42105-26-0 | |
Record name | But-3-yn-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | but-3-yn-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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